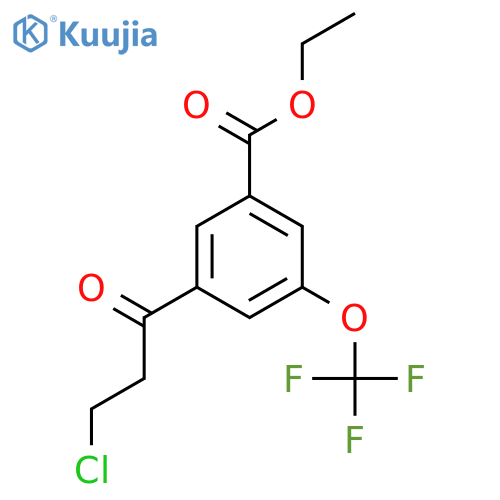

Cas no 1805758-83-1 (Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate)

Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate

-

- インチ: 1S/C13H12ClF3O4/c1-2-20-12(19)9-5-8(11(18)3-4-14)6-10(7-9)21-13(15,16)17/h5-7H,2-4H2,1H3

- InChIKey: UWLQVJAFLWLGBB-UHFFFAOYSA-N

- ほほえんだ: ClCCC(C1C=C(C=C(C(=O)OCC)C=1)OC(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 373

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 52.6

Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015004093-1g |

Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate |

1805758-83-1 | 97% | 1g |

1,579.40 USD | 2021-06-21 |

Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate 関連文献

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoateに関する追加情報

Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate (CAS No. 1805758-83-1): A Comprehensive Overview

Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate (CAS No. 1805758-83-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chlorinated propanoyl group and a trifluoromethoxy substituent, which contribute to its potential biological activities and applications.

The chlorinated propanoyl group in Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate plays a crucial role in modulating its reactivity and stability. Chlorine atoms are known for their electron-withdrawing properties, which can influence the compound's electronic structure and reactivity. This feature is particularly important in the context of drug design, where fine-tuning the reactivity of a molecule can lead to improved pharmacological properties.

The trifluoromethoxy substituent is another key structural element of this compound. Fluorine atoms are highly electronegative, and the presence of multiple fluorine atoms in a trifluoromethoxy group can significantly alter the electronic and steric properties of the molecule. This substitution can enhance the lipophilicity of the compound, which is beneficial for improving its bioavailability and cellular uptake. Additionally, the trifluoromethoxy group can contribute to the compound's metabolic stability, making it a valuable moiety in drug development.

Recent studies have explored the potential biological activities of Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human immune cells. These findings suggest that Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate may have therapeutic potential in treating inflammatory diseases.

Another area of interest is the compound's anticancer activity. Preliminary studies have demonstrated that Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism behind this activity is thought to involve the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are known to play critical roles in cell proliferation and survival, making them attractive targets for cancer therapy.

In addition to its biological activities, Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate has been studied for its synthetic accessibility and chemical stability. The compound can be synthesized through a series of well-established organic reactions, including esterification, chlorination, and fluorination steps. The synthetic route is robust and scalable, making it suitable for large-scale production in industrial settings.

The chemical stability of Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate is another important consideration for its practical applications. Studies have shown that this compound exhibits good stability under various conditions, including exposure to light, heat, and moisture. This stability ensures that the compound can be stored and transported without significant degradation, which is crucial for maintaining its efficacy in pharmaceutical formulations.

From a pharmacokinetic perspective, Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate has been evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical studies have demonstrated that this compound has favorable pharmacokinetic profiles, with good oral bioavailability and a long half-life in vivo. These properties make it an attractive candidate for further development as a therapeutic agent.

In conclusion, Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate (CAS No. 1805758-83-1) is a promising compound with diverse biological activities and favorable chemical properties. Its unique structural features, including the chlorinated propanoyl group and trifluoromethoxy substituent, contribute to its potential therapeutic applications in areas such as inflammation and cancer. Ongoing research continues to explore the full potential of this compound, with promising results indicating its value in both academic research and pharmaceutical development.

1805758-83-1 (Ethyl 3-(3-chloropropanoyl)-5-(trifluoromethoxy)benzoate) 関連製品

- 2098116-51-7(6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol)

- 379244-68-5(1-(4-tert-butylbenzenesulfonyl)piperazine)

- 1361676-09-6(3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine)

- 1822672-63-8(2-{7H-pyrrolo[2,3-b]pyridin-7-yl}ethan-1-amine dihydrochloride)

- 2165202-60-6(3-amino-3-cyclobutylpentanamide)

- 1706448-21-6(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine)

- 2228503-14-6(3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol)

- 1160264-47-0(N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine)

- 2171676-44-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetyl}-1,3-thiazolidine-4-carboxylic acid)

- 2227650-72-6(5-bromo-2-(2S)-2-hydroxypropylphenol)